dolabelide D
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Overview
Description
dolabelide D is a natural product found in Dolabella auricularia with data available.
Scientific Research Applications
Synthesis of Dolabelide D
The first total synthesis of this compound was achieved with key features including catalytic asymmetric silane alcoholysis, tandem silylformylation-crotylsilylation, and a Brook-like 1,4-carbon to oxygen silyl migration (Park et al., 2006).
Construction of Dolabelide Subunits
A study described the construction of the C15-C30 subunit of Dolabelide utilizing a temporary phosphate tether, highlighting two routes that use orthogonal protecting- and leaving-group properties of phosphate esters (Whitehead et al., 2008). Another research achieved the stereoselective synthesis of the C15-C30 subunit using various techniques like anti selective aldol reaction, Wittig olefination, and selective hydroboration (Yadav et al., 2013).
Total Synthesis of Dolabelide C
A study reported the first synthesis of Dolabelide C using a phosphate tether-mediated approach, providing a detailed study on ring-closing metathesis (RCM) macrocyclization to form the macrolactone (Hanson et al., 2011).
Stereoselective Synthesis of Dolabelide B Fragment
An efficient construction of the C(1)-C(13) segment of Dolabelide B was achieved through BITIP catalyzed asymmetric methallylation and Evans reduction (Keck & Mclaws, 2005).
Synthesis of Dolabelide A Fragment
Ruthenium-SYNPHOS-catalyzed asymmetric hydrogenations were used for the construction of the C15-C30 segment of Dolabelide A, achieving high enantio- and diastereoselectivity (Roche et al., 2008).
Fragment Synthesis of Dolabelides A and B
A synthesis of the C(15)-C(30) fragment of Dolabelides A and B was achieved using asymmetric silane alcoholysis and tandem silylformylation-crotylsilylation reactions (Schmidt et al., 2003).
Properties
Molecular Formula |
C39H68O11 |
---|---|
Molecular Weight |
712.9 g/mol |
IUPAC Name |
[(3S,4S,5R,8S,10R,12S,15E,20R,22S,23S,24R)-24-[(E,4R)-4-acetyloxy-2-methylhept-1-enyl]-4,8,12,20,22-pentahydroxy-3,5,15,23-tetramethyl-2-oxo-1-oxacyclotetracos-15-en-10-yl] acetate |
InChI |
InChI=1S/C39H68O11/c1-9-12-34(48-29(7)40)19-25(3)20-37-27(5)36(45)23-31(42)14-11-10-13-24(2)15-17-32(43)21-35(49-30(8)41)22-33(44)18-16-26(4)38(46)28(6)39(47)50-37/h13,20,26-28,31-38,42-46H,9-12,14-19,21-23H2,1-8H3/b24-13+,25-20+/t26-,27+,28+,31-,32+,33+,34-,35+,36+,37-,38+/m1/s1 |
InChI Key |
VJFQDPJVPBUKKD-QFWAPRMHSA-N |
Isomeric SMILES |
CCC[C@H](C/C(=C/[C@@H]1[C@H]([C@H](C[C@@H](CCC/C=C(/CC[C@@H](C[C@@H](C[C@H](CC[C@H]([C@@H]([C@@H](C(=O)O1)C)O)C)O)OC(=O)C)O)\C)O)O)C)/C)OC(=O)C |
Canonical SMILES |
CCCC(CC(=CC1C(C(CC(CCCC=C(CCC(CC(CC(CCC(C(C(C(=O)O1)C)O)C)O)OC(=O)C)O)C)O)O)C)C)OC(=O)C |
Synonyms |
dolabelide D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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